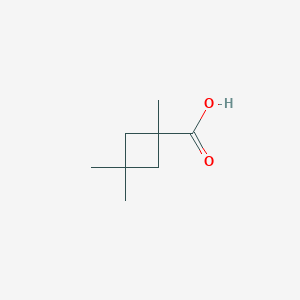
1,3,3-Trimethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol It is a carboxylic acid derivative featuring a cyclobutane ring substituted with three methyl groups and a carboxyl group
準備方法
The synthesis of 1,3,3-Trimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclobutane derivative with a carboxylating agent can yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反応の分析
1,3,3-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
科学的研究の応用
1,3,3-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,3-Trimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s unique structure may also play a role in modulating the compound’s biological effects .
類似化合物との比較
1,3,3-Trimethylcyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives and carboxylic acids. Similar compounds include:
Cyclobutane-1-carboxylic acid: Lacks the methyl substitutions, resulting in different reactivity and properties.
1,2,2-Trimethylcyclobutane-1-carboxylic acid: Differently substituted, leading to variations in steric and electronic effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
生物活性
1,3,3-Trimethylcyclobutane-1-carboxylic acid (TMCBA) is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications. This article delves into the biological activity of TMCBA, supported by data tables and relevant research findings.
Chemical Structure and Properties:
- Molecular Formula: C₈H₁₄O₂
- Molecular Weight: 142.2 g/mol
- Functional Group: Carboxylic acid
- Physical Properties:
- Melting Point: Approximately 17 °C
- Boiling Point: 130-133 °C at 4 mmHg
- Density: 1.081 g/mL at 25 °C
Synthesis Methods:
TMCBA can be synthesized through several methods, including:
- Cyclization of appropriate precursors under controlled conditions.
- Reaction of cyclobutane derivatives with carboxylating agents to yield the desired product.
The mechanism of action for TMCBA is primarily attributed to its carboxyl group, which can form hydrogen bonds and ionic interactions with various proteins and enzymes. This interaction can influence enzyme activity and metabolic pathways, suggesting a role in biochemical processes.
Enzyme Interactions
Research indicates that TMCBA may interact with specific enzymes, potentially modulating their activity. The unique cyclobutane ring structure may enhance its binding affinity to certain biological targets.
Metabolic Pathways
Studies have shown that TMCBA can participate in metabolic pathways similar to other carboxylic acids. It may undergo oxidation and reduction reactions, impacting cellular metabolism:
| Reaction Type | Product |
|---|---|
| Oxidation | Ketones or Aldehydes |
| Reduction | Alcohols |
Antiviral Activity
A notable study evaluated the antiviral properties of TMCBA derivatives against various viruses. The results indicated that certain derivatives exhibited significant antiviral activity, particularly against HIV and herpes viruses. The specific mechanisms involved are still under investigation but may relate to the compound's structural characteristics.
Plant Growth Regulation
Research involving plant models has demonstrated that TMCBA can influence root development. Exogenous application of TMCBA showed varied effects on root elongation and cell division rates in model plants like Arabidopsis. These findings suggest potential applications in agriculture as a growth regulator.
Comparative Analysis with Similar Compounds
TMCBA can be compared with other cyclobutane derivatives to highlight its unique properties:
| Compound | Key Differences |
|---|---|
| Cyclobutane-1-carboxylic acid | Lacks methyl substitutions |
| 1,2,2-Trimethylcyclobutane-1-carboxylic acid | Different substitution pattern affecting reactivity |
特性
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSRNZADBBEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














